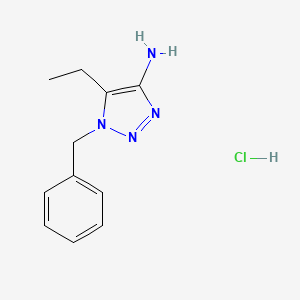
1-benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions usually include a solvent such as water or an organic solvent, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various alkylating or acylating agents depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
Scientific Research Applications
1-Benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride depends on its specific application. In bioconjugation, the triazole ring forms stable linkages with biomolecules, allowing for efficient labeling and detection. In drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can stabilize metal ions in coordination complexes, enhancing their catalytic activity .
Comparison with Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Similar structure but lacks the ethyl group.
1-Benzyl-4-bromo-1H-pyrazole: Contains a pyrazole ring instead of a triazole ring.
1-Benzyl-1H-1,2,4-triazole: Contains a different triazole ring structure.
Uniqueness: 1-Benzyl-5-ethyl-1H-1,2,3-triazol-4-amine hydrochloride is unique due to the presence of both benzyl and ethyl groups attached to the triazole ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15ClN4 |
|---|---|
Molecular Weight |
238.72 g/mol |
IUPAC Name |
1-benzyl-5-ethyltriazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-10-11(12)13-14-15(10)8-9-6-4-3-5-7-9;/h3-7H,2,8,12H2,1H3;1H |
InChI Key |
VNJGBALZPZYKEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


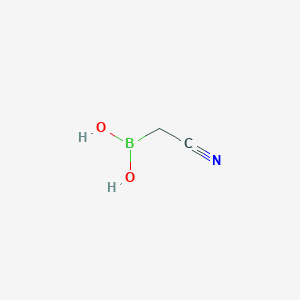
![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)

![Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride](/img/structure/B13458804.png)
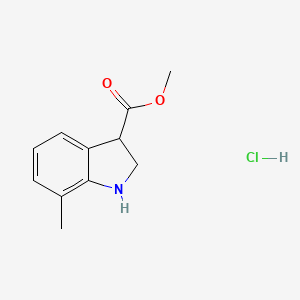
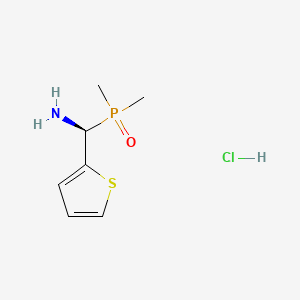

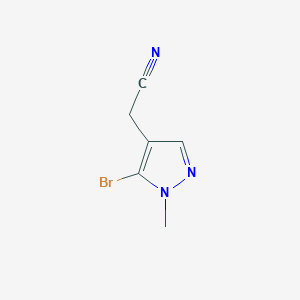
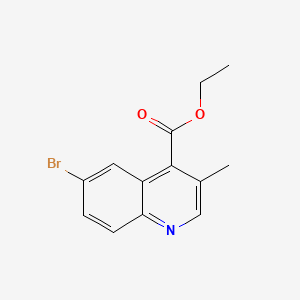
![8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13458850.png)

![Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13458859.png)

![N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride](/img/structure/B13458864.png)
